molecular formula C15H20N4O2 B2530331 N-(3-(tert-butil)isoxazol-5-il)-4,5,6,7-tetrahidro-1H-benzo[d]imidazol-5-carboxamida CAS No. 2034450-56-9

N-(3-(tert-butil)isoxazol-5-il)-4,5,6,7-tetrahidro-1H-benzo[d]imidazol-5-carboxamida

Número de catálogo: B2530331
Número CAS: 2034450-56-9
Peso molecular: 288.351
Clave InChI: MSWXIFLPUWBOHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The benzo[d]imidazole core has been associated with various pharmacological activities, including anticancer properties. For instance, derivatives of benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation across multiple cancer types.

  • Case Study : A study conducted on hybrids of benzo[d]imidazole derivatives demonstrated their effectiveness against human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The most potent compounds exhibited IC50 values ranging from 7.82 to 10.21 μM, comparable to standard chemotherapeutics like sorafenib and doxorubicin .

Antimycobacterial Activity

The compound's structural similarity to known antimycobacterial agents suggests it may inhibit Mycobacterium tuberculosis.

  • Research Findings : In vitro evaluations have indicated that certain benzo[d]imidazole derivatives possess selective inhibition against M. tuberculosis without significant activity against non-tuberculous mycobacteria. This selectivity is crucial for developing targeted therapies for tuberculosis .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in various signaling pathways related to cancer and other diseases.

  • Mechanism of Action : Inhibition of kinases such as ATR (Ataxia Telangiectasia and Rad3 related protein) is a promising therapeutic strategy in cancer treatment. Compounds similar to N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have been shown to effectively inhibit ATR kinase activity, leading to reduced tumor cell viability under stress conditions .

Anti-inflammatory Properties

Benzo[d]imidazole derivatives are also recognized for their anti-inflammatory effects.

  • Biological Evaluation : Research indicates that modifications in the imidazole structure can enhance anti-inflammatory activity. Compounds with specific substituents have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetic Studies

Understanding the pharmacokinetics of N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is critical for its development as a therapeutic agent.

  • Absorption and Distribution : Studies on similar compounds indicate favorable absorption characteristics and distribution profiles, which are essential for effective drug design. The presence of the tert-butyl group may enhance solubility and bioavailability compared to other derivatives .

Potential Uses in Neuroprotection

Emerging research suggests that compounds with the benzo[d]imidazole scaffold may exert neuroprotective effects.

  • Neuroprotective Mechanisms : Preliminary studies indicate that these compounds might protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models.

Mecanismo De Acción

Target of Action

The primary target of this compound is the FMS-like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

This compound acts as a potent and selective inhibitor of FLT3 . It binds to the FLT3 receptor and inhibits its kinase activity, which can lead to the inhibition of FLT3-mediated signal transduction . This, in turn, may result in the induction of apoptosis (programmed cell death) in cells overexpressing FLT3 .

Biochemical Pathways

The inhibition of FLT3 affects various downstream signaling pathways, including the PI3K/AKT, STAT5, and ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, the compound can disrupt these pathways, leading to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

The compound has been found to have good oral pharmacokinetic (PK) properties . The aqueous solubility and oral pk properties at higher doses in rodents were found to be less than optimal for clinical development . The compound has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .

Result of Action

The compound’s action results in the inhibition of FLT3 phosphorylation and the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that the compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .

Actividad Biológica

N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This structure includes an isoxazole ring and a benzimidazole moiety, which are known to contribute to biological activity.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly FMS-like tyrosine kinase 3 (FLT3), which is a critical target in the treatment of acute myeloid leukemia (AML). The inhibition of FLT3 phosphorylation leads to apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

Antitumor Activity

A notable study demonstrated that derivatives of this compound could inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. In vivo studies using MV4-11 xenograft models showed complete tumor regression at doses of 60 mg/kg/day without significant body weight loss, indicating a favorable safety profile .

Cytotoxicity and Selectivity

The compound exhibits selective cytotoxicity against FLT3-ITD mutant cells. This selectivity is crucial for minimizing side effects in normal tissues during cancer therapy. The structure-activity relationship (SAR) studies have identified key modifications that enhance potency against these mutant cells while maintaining acceptable pharmacokinetic properties .

Case Studies

  • Acute Myeloid Leukemia : In a preclinical model, the compound was tested against various AML cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through the inhibition of FLT3 signaling pathways .
  • Solid Forms Development : Research has also focused on developing solid forms of this compound to enhance its bioavailability and stability. Various formulations have been tested to optimize solubility and pharmacokinetics, which are essential for clinical applications .

Pharmacokinetics

The pharmacokinetic profile of N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has shown promising results in terms of absorption and distribution. Studies indicate that modifications to the chemical structure can significantly affect these parameters, leading to improved therapeutic outcomes .

Comparative Biological Activity Table

Compound NameActivity TypeTargetReference
N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamideFLT3 InhibitionAcute Myeloid Leukemia (AML)
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaCytotoxicityMV4-11 Cells
N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylureaApoptosis InductionFLT3-WT and FLT3-ITD Cells

Propiedades

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)12-7-13(21-19-12)18-14(20)9-4-5-10-11(6-9)17-8-16-10/h7-9H,4-6H2,1-3H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXIFLPUWBOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.